{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol is a heterocyclic compound that belongs to the imidazothiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method is the reaction of 2-aminothiazole with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and green chemistry principles is becoming increasingly popular in industrial settings due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation and alkylation reactions are commonly performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol is unique due to its specific structural features and biological activities. Similar compounds include:
Properties
Molecular Formula |
C7H8N2OS |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(3-methylimidazo[5,1-b][1,3]thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H8N2OS/c1-5-6(3-10)11-7-2-8-4-9(5)7/h2,4,10H,3H2,1H3 |
InChI Key |
KRGIVZUMIMTGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CN=CN12)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.